Structural Elucidation and NMR Spectral Analysis of 1-Allyl-5-hydroxypiperidin-2-one: A Technical Guide
Executive Summary & Molecular Architecture 1-Allyl-5-hydroxypiperidin-2-one (CAS: 564484-66-8) is a highly functionalized lactam that serves as a privileged chiral building block in the synthesis of complex piperidine al...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Architecture
1-Allyl-5-hydroxypiperidin-2-one (CAS: 564484-66-8) is a highly functionalized lactam that serves as a privileged chiral building block in the synthesis of complex piperidine alkaloids and pharmaceutical intermediates. The molecular architecture of this compound features three distinct reactive domains:
The Piperidin-2-one Core: A stable six-membered lactam that dictates the conformational geometry of the ring.
The N-Allyl Handle: A terminal alkene attached to the lactam nitrogen, providing a versatile site for cross-metathesis or radical cyclization.
The C5 Hydroxyl Group: A secondary alcohol that establishes a stereocenter, serving as a precursor for oxidation to lactam ketones or direct stereospecific functionalization[1].
Understanding the exact nuclear magnetic resonance (NMR) signature of this compound is critical for validating synthetic intermediates, particularly when utilizing it to construct spirolactams or natural products like (−)-adalinine[1].
Mechanistic Rationale of Chemical Shifts
The stereocenter at the C5 position fundamentally alters the magnetic environment of the entire piperidinone ring. Because C5 is chiral, the geminal protons at the adjacent C4 and C6 positions cannot be interconverted by any symmetry operation. Consequently, they are diastereotopic .
Instead of appearing as simple doublets or triplets, the C6 protons (adjacent to both the chiral center and the electronegative lactam nitrogen) couple with each other (geminal coupling,
2J≈12−15
Hz) and with the C5 proton (vicinal coupling,
3J
), resulting in a highly complex ABX-type multiplet. Furthermore, the strong electron-withdrawing nature of the lactam carbonyl (C2) heavily deshields the C3 protons, pushing them downfield relative to a standard alkane, while the N-allyl group exhibits a classic terminal alkene splitting pattern.
To ensure high-fidelity spectral data that can definitively confirm the diastereotopic nature of the C6 and C4 protons, the following self-validating acquisition protocol must be executed. This workflow prevents artifacts caused by poor shimming or incomplete magnetization recovery.
Step 1: Sample Preparation & Integrity Check
Dissolve 15–20 mg of 1-allyl-5-hydroxypiperidin-2-one in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D) containing 0.03% v/v TMS.
Validation Gate: Acquire a single-scan 1D
1
H spectrum. Measure the full width at half maximum (FWHM) of the residual CHCl
3
solvent peak at 7.26 ppm. If FWHM > 1.0 Hz, the magnetic field is inhomogeneous. Re-shim the Z and Z
2
gradients until FWHM
≤
0.8 Hz to ensure the complex multiplets at C6 are properly resolved.
Step 2: 90° Pulse Calibration
Do not rely on default probe parameters. Run a nutation array to determine the exact 90° pulse width (P1) for the specific sample dielectric.
Causality: An accurate 90° pulse maximizes the signal-to-noise (S/N) ratio and ensures that the integration values for the overlapping C5 methine and N-allyl CH
2
protons (both ~3.9–4.1 ppm) are quantitatively reliable.
Step 3: Relaxation Delay (
D1
) Optimization
Execute an Inversion-Recovery sequence to estimate the longitudinal relaxation time (
T1
) of the slowest relaxing proton (typically the terminal =CH
2
protons).
Set the relaxation delay (
D1
) to
≥5×T1
.
Causality: Failing to allow complete magnetization recovery leads to signal truncation and inaccurate integration, which can mask the presence of structural isomers or impurities.
Step 4: Acquisition & Processing
Acquire 16–64 scans for
1
H NMR and 512–1024 scans for
13
C NMR.
Apply an exponential window function (Line Broadening, LB = 0.3 Hz for
1
H; LB = 1.0 Hz for
13
C) prior to Fourier Transformation. This mathematically dampens the noise in the Free Induction Decay (FID) tail without artificially obscuring the
J
-coupling fine structure of the diastereotopic protons.
Synthetic Pathway Integration
The structural features verified by the NMR data above are what make 1-allyl-5-hydroxypiperidin-2-one a highly sought-after intermediate. As demonstrated in recent methodologies by [2] and [1], the C5 hydroxyl can be oxidized to a ketone, setting the stage for an alkylidene carbene C–H insertion. Concurrently, the N-allyl group can undergo cross-metathesis to form complex spirolactam architectures, such as those found in the coccinellid alkaloid (−)-adalinine[1].
Fig 1: Synthetic pathways of 1-allyl-5-hydroxypiperidin-2-one to spirolactam alkaloids.
References
Huang, P.-Q., Lang, Q.-W., & Wang, Y.-R. "Mild Metal-Free Hydrosilylation of Secondary Amides to Amines". The Journal of Organic Chemistry, ACS Publications, 2016. URL:[Link]
Annadi, K., & Wee, A. G. H. "An Alkylidene Carbene C–H Activation Approach toward the Enantioselective Syntheses of Spirolactams: Application to the Synthesis of (−)-Adalinine". The Journal of Organic Chemistry, ACS Publications, 2016. URL:[Link]
An In-depth Technical Guide on the Putative Mechanisms of Action of 1-Allyl-5-hydroxypiperidine-2-one Derivatives
Abstract The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. Within this broad class, 1-Allyl-5-hydroxypiperidine-2-one and its derivatives repres...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. Within this broad class, 1-Allyl-5-hydroxypiperidine-2-one and its derivatives represent a promising, yet underexplored, chemical space. Direct research on the specific biological activities of this subclass is limited; however, by examining the well-established mechanisms of action of structurally related piperidine and piperidinone compounds, we can construct a robust, evidence-based framework of their putative biological targets and pathways. This technical guide synthesizes current knowledge to provide researchers, scientists, and drug development professionals with a comprehensive overview of the likely mechanisms through which 1-Allyl-5-hydroxypiperidine-2-one derivatives may exert their pharmacological effects. The primary focus will be on their potential roles as neuroprotective agents, metabolic modulators, and antiviral compounds.
Introduction: The Therapeutic Potential of the Piperidine Core
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern drug design. Its prevalence in over twenty classes of pharmaceuticals underscores its versatility and ability to interact with a wide array of biological targets. The conformational flexibility of the piperidine ring, coupled with the ease of substitution at its various positions, allows for the fine-tuning of physicochemical properties and biological activity. The introduction of a lactam functionality, as seen in the piperidin-2-one core of the topic compound, and further substitutions such as the 1-allyl and 5-hydroxy groups, are anticipated to impart unique pharmacological characteristics. This guide will explore the most probable mechanisms of action for derivatives of 1-Allyl-5-hydroxypiperidine-2-one, drawing parallels from extensive research on related piperidine-containing molecules.
Putative Neuroprotective Mechanisms of Action
A significant body of research points to the neuroprotective potential of piperidine derivatives, particularly in the context of Alzheimer's disease (AD). The structural features of 1-Allyl-5-hydroxypiperidine-2-one derivatives make them plausible candidates for targeting key pathological processes in AD.
2.1. Inhibition of Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh). Inhibition of the enzymes responsible for ACh degradation, namely AChE and BuChE, is a primary therapeutic strategy. Numerous piperidine derivatives have been developed as potent cholinesterase inhibitors.
Mechanism of Inhibition: Piperidine derivatives can interact with the active site of cholinesterases in several ways. The core ring system can bind to the catalytic active site (CAS), while substituents can interact with the peripheral anionic site (PAS). This dual-binding capability can lead to potent inhibition. For instance, the N-benzylpiperidine fragment of the well-known drug Donepezil is known to interact with the CAS of AChE. Molecular modeling studies have shown that piperidine derivatives can establish π-π stacking interactions with key aromatic residues, such as Trp84, in the gorge of AChE. It is hypothesized that the allyl group on the nitrogen of 1-Allyl-5-hydroxypiperidine-2-one could orient itself within the active site gorge, while the piperidinone core and its substituents could form hydrogen bonds and other interactions with both the CAS and PAS.
Diagram: Putative AChE Inhibition by a 1-Allyl-5-hydroxypiperidine-2-one Derivative
Caption: Putative dual-site inhibition of AChE.
2.2. Inhibition of Beta-Amyloid (Aβ) Aggregation
The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in the pathogenesis of AD. Several studies have demonstrated the ability of piperidine and 2-piperidone derivatives to inhibit Aβ aggregation.
Mechanism of Inhibition: The mechanism of Aβ anti-aggregation by these compounds is thought to involve direct binding to Aβ monomers or early-stage oligomers, thereby preventing their self-assembly into larger, more toxic species. The structural features of these inhibitors, such as aromatic groups and lipophilic chains, can facilitate intercalation between Aβ peptides. Molecular docking studies suggest that piperidine derivatives can interact with the amyloidogenic interface of the Aβ pentamer, stabilizing it and preventing further aggregation. The allyl group and the overall structure of 1-Allyl-5-hydroxypiperidine-2-one derivatives could allow them to interact with the hydrophobic regions of Aβ peptides, disrupting the aggregation process. Some compounds have also been shown to inhibit AChE-induced Aβ aggregation, providing a multi-target approach to AD therapy.
Potential as a Metabolic Modulator
The piperidine scaffold is also present in drugs that modulate metabolic pathways. This suggests that 1-Allyl-5-hydroxypiperidine-2-one derivatives could have applications in the treatment of metabolic disorders like obesity and type 2 diabetes.
3.1. Inhibition of Pancreatic Lipase
Pancreatic lipase is a key enzyme in the digestion of dietary fats. Its inhibition is a validated strategy for the management of obesity. Recent studies have identified piperidine derivatives as potent inhibitors of pancreatic lipase.
Mechanism of Inhibition: Kinetic studies have revealed that piperidine derivatives can act as competitive inhibitors of pancreatic lipase. This suggests that they bind to the active site of the enzyme, preventing the binding of its triglyceride substrate. The smaller, more flexible nature of some heterocyclic rings, like pyrrolidine, has been shown to be advantageous for fitting into the active site pocket. However, the piperidine ring can also form crucial hydrogen bonding and hydrophobic interactions within the active site. The carbonyl group of the piperidin-2-one core and the hydroxyl group at the 5-position of the topic compound could be key for interacting with the catalytic triad (Ser152, Asp176, His263) of pancreatic lipase.
Diagram: Competitive Inhibition of Pancreatic Lipase
Caption: Competitive inhibition of pancreatic lipase.
3.2. Agonism of Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism. PPARγ, in particular, is the target of the thiazolidinedione class of anti-diabetic drugs. Piperidine derivatives have been designed as potent dual PPARα/γ agonists.
Mechanism of Action: As nuclear receptors, PPARs function as ligand-activated transcription factors. Agonist binding to the ligand-binding domain (LBD) of a PPAR induces a conformational change that leads to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in glucose and lipid homeostasis. Piperine derivatives, which contain a piperidine ring, have been identified as potential PPARγ agonists. Molecular docking studies have shown that these derivatives can fit well into the active site of the PPARγ complex. It is plausible that 1-Allyl-5-hydroxypiperidine-2-one derivatives could also act as PPAR agonists, thereby influencing metabolic pathways.
The emergence of drug-resistant influenza virus strains necessitates the development of new antiviral agents. Piperidine-based derivatives have been identified as a novel and potent class of influenza virus inhibitors.
Mechanism of Inhibition: Unlike neuraminidase inhibitors that act outside the host cell, some piperidine derivatives have been shown to interfere with the early to middle stages of influenza virus replication within the host cell. A key target for these compounds is the viral hemagglutinin (HA) protein, which is essential for viral entry into the host cell via membrane fusion. It is proposed that these inhibitors stabilize the HA structure, preventing the conformational changes required for fusion. N-benzyl 4,4-disubstituted piperidines have been shown to inhibit the H1N1 influenza virus through a novel mechanism of HA fusion peptide interaction. The structural features of 1-Allyl-5-hydroxypiperidine-2-one derivatives could allow them to interact with the HA protein and disrupt the viral life cycle.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to investigate the putative mechanisms of action of 1-Allyl-5-hydroxypiperidine-2-one derivatives.
This colorimetric assay is widely used to determine AChE inhibitory activity.
Principle: Acetylthiocholine (ATCI) is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.
Test compound (1-Allyl-5-hydroxypiperidine-2-one derivative)
Reference inhibitor (e.g., Donepezil)
96-well microplate
Microplate reader
Procedure:
In a 96-well plate, add 140 µL of phosphate buffer (0.1 M, pH 8.0) to each well.
Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of the solvent.
Add 10 µL of AChE solution (1 U/mL) to each well.
Incubate the plate at 25°C for 10 minutes.
Add 10 µL of DTNB solution (10 mM) to each well.
Initiate the reaction by adding 10 µL of ATCI solution (14 mM).
Immediately measure the absorbance at 412 nm at regular intervals for 10 minutes.
Calculate the rate of reaction for each well.
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100, where V_control is the reaction rate of the control and V_sample is the reaction rate in the presence of the inhibitor.
5.2. Beta-Amyloid (Aβ) Aggregation Assay (Thioflavin T Method)
This fluorescence-based assay is used to monitor the aggregation of Aβ peptides.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of Aβ fibrils.
Materials:
Aβ(1-42) peptide
Thioflavin T (ThT) solution
Phosphate buffer (pH 8.0)
Test compound
Non-binding black 96-well plate
Fluorescence plate reader
Procedure:
Prepare a solution of Aβ(1-42) in 20 mM phosphate buffer containing 20 µM ThT. Aβ concentrations should be above 1 µM to observe aggregation within 24 hours.
Add the Aβ/ThT solution to the wells of a non-binding black 96-well plate.
Add the test compound at various concentrations to the respective wells.
Incubate the plate at 37°C.
Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes) with excitation at ~440-450 nm and emission at ~484-485 nm.
Plot fluorescence intensity versus time to obtain aggregation curves. The effect of the inhibitor is determined by the reduction in the final fluorescence signal or the delay in the lag phase of aggregation.
5.3. Pancreatic Lipase Inhibition Assay
This assay measures the inhibitory effect of a compound on the activity of pancreatic lipase.
Principle: Pancreatic lipase hydrolyzes a triglyceride substrate to release free fatty acids. In this protocol, a pH-stat titration method is used to quantify the released fatty acids.
Materials:
Porcine pancreatic lipase solution
Tributyrin (substrate)
Colipase
Tris-HCl buffer (pH 8.0)
Sodium hydroxide (NaOH) solution (0.1 N)
pH-stat titrator
Reaction vessel maintained at 37°C
Procedure:
Prepare the reaction mixture in the vessel containing Tris-HCl buffer, tributyrin, and colipase.
Adjust the pH of the mixture to 8.0.
Add the test compound at various concentrations.
Initiate the reaction by adding the pancreatic lipase solution.
Maintain the pH at 8.0 by the automatic addition of NaOH solution using the pH-stat titrator.
Record the volume of NaOH consumed over time.
The rate of the reaction is proportional to the rate of NaOH consumption.
Calculate the percentage of inhibition as described for the AChE assay.
Diagram: Experimental Workflow for Mechanism of Action Screening
Caption: A general workflow for screening potential biological activities.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of 1-Allyl-5-hydroxypiperidine-2-one derivatives is currently lacking, the extensive body of literature on related piperidine and piperidinone compounds provides a strong foundation for hypothesizing their biological activities. The most promising avenues for investigation appear to be in the areas of neurodegenerative diseases, metabolic disorders, and viral infections. The structural features of this particular subclass of piperidines suggest the potential for multi-target activity, a highly desirable attribute in modern drug discovery.
Future research should focus on the synthesis of a library of 1-Allyl-5-hydroxypiperidine-2-one derivatives and their systematic evaluation in the in vitro assays described in this guide. Positive hits should be further investigated through more complex cell-based and in vivo models to validate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Ultimately, the exploration of this chemical space could lead to the discovery of novel therapeutic agents with unique mechanisms of action.
References
Kwon, Y. E., Park, J. Y., No, K. T., Shin, J. H., Lee, S. K., Eun, J. S., Yang, J. H., Shin, T. Y., Kim, D. K., Chae, B. S., Leem, J. Y., & Kim, K. H. (
Foundational
Thermodynamic stability of 1-Allyl-5-hydroxypiperidine-2-one
An In-Depth Technical Guide to the Thermodynamic Stability of 1-Allyl-5-hydroxypiperidine-2-one For Researchers, Scientists, and Drug Development Professionals Abstract 1-Allyl-5-hydroxypiperidine-2-one is a versatile he...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 1-Allyl-5-hydroxypiperidine-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-5-hydroxypiperidine-2-one is a versatile heterocyclic compound featuring a six-membered δ-lactam ring, a secondary alcohol, and an N-allyl substituent. As a valuable intermediate in medicinal chemistry and pharmaceutical development, a thorough understanding of its thermodynamic stability is paramount for ensuring its quality, efficacy, and safety.[1] This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-Allyl-5-hydroxypiperidine-2-one. We will delve into its potential degradation pathways based on its functional groups, present detailed experimental protocols for its characterization, and discuss computational approaches for predicting its stability.
Introduction to 1-Allyl-5-hydroxypiperidine-2-one and the Imperative of Thermodynamic Stability
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] 1-Allyl-5-hydroxypiperidine-2-one (CAS 564484-66-8) combines several key functionalities that make it a promising building block for novel therapeutics. The thermodynamic stability of such an intermediate is a critical quality attribute that influences its shelf-life, impurity profile, and suitability for use in multi-step syntheses. Degradation can lead to loss of potency, the formation of potentially toxic byproducts, and challenges in maintaining batch-to-batch consistency.
This guide will provide the scientific foundation and practical methodologies for a robust evaluation of the thermodynamic stability of 1-Allyl-5-hydroxypiperidine-2-one, enabling researchers to de-risk its development and ensure the integrity of their downstream applications.
Postulated Degradation Pathways
The chemical architecture of 1-Allyl-5-hydroxypiperidine-2-one suggests several potential degradation pathways under various stress conditions. A proactive understanding of these pathways is essential for designing appropriate stability studies and analytical methods.
Hydrolysis of the δ-Lactam Ring
The six-membered δ-lactam ring is a cyclic amide. While generally more stable than the highly strained β-lactams, it is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening and the formation of the corresponding amino acid.[2][3] Studies have shown that the reactivity of lactams to hydrolysis is ring-size dependent, with δ-valerolactam exhibiting a surprising reactivity comparable to β-propiolactam under certain conditions.[2]
Oxidation of the Secondary Alcohol
The hydroxyl group at the 5-position is a secondary alcohol, which can be oxidized to the corresponding ketone, 1-allyl-piperidine-2,5-dione.[4][5][6] This oxidation can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by stronger oxidizing agents.
Reactions of the N-Allyl Group
The N-allyl group introduces further potential for instability. Allylic C-H bonds are weaker and more susceptible to oxidation than their saturated counterparts.[7] The double bond can also undergo various reactions, including isomerization and polymerization, particularly under thermal or photolytic stress.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is necessary to comprehensively evaluate the thermodynamic stability of 1-Allyl-5-hydroxypiperidine-2-one. This involves thermal analysis to probe the solid-state stability and forced degradation studies to understand its stability in solution under various stress conditions.
Thermal Analysis
Thermal analysis techniques provide crucial information about the material's behavior as a function of temperature.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to determine the melting point, heat of fusion, and to detect any polymorphic transitions or decomposition events.
Experimental Protocol: DSC Analysis
Sample Preparation: Accurately weigh 2-5 mg of 1-Allyl-5-hydroxypiperidine-2-one into a standard aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond its expected decomposition (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min).
Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of the melting endotherm and any exothermic decomposition events. The heat of fusion (ΔHfus) can be calculated from the area of the melting peak.[9]
TGA measures the change in mass of a sample as a function of temperature or time.[8] It is used to determine the thermal stability and to study the decomposition pattern of the compound.
Experimental Protocol: TGA Analysis
Sample Preparation: Accurately weigh 5-10 mg of 1-Allyl-5-hydroxypiperidine-2-one into a ceramic or aluminum TGA pan.
Instrument Setup: Place the sample pan in the TGA furnace.
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
Table 1: Hypothetical Thermal Analysis Data for 1-Allyl-5-hydroxypiperidine-2-one
Parameter
Value
Description
Melting Point (DSC, Onset)
145 - 150 °C
Temperature at which melting begins.
Heat of Fusion (ΔHfus)
80 - 100 J/g
Energy required to melt the solid.
Decomposition (DSC, Onset)
> 220 °C
Temperature at which exothermic decomposition begins.
Decomposition (TGA, 5% Mass Loss)
> 230 °C
Temperature at which 5% of the initial mass is lost.
Forced Degradation Studies
Forced degradation studies, also known as stress testing, are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[10] These studies are a key component of regulatory submissions and help in the development of stability-indicating analytical methods.[11][12][13]
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies and subsequent analysis.
Experimental Protocol: Forced Degradation and HPLC-UV/MS Analysis
Stock Solution Preparation: Prepare a stock solution of 1-Allyl-5-hydroxypiperidine-2-one in a suitable solvent (e.g., acetonitrile/water).
Stress Conditions:
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.
Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.
Thermal Degradation: Heat the stock solution at 80°C.
Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.
Sample Analysis (HPLC-UV): At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC-UV method to determine the purity and the formation of degradation products. A typical HPLC method for a polar compound like this might involve a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
Degradant Identification (LC-MS/MS): Analyze the stressed samples using LC-MS/MS to obtain mass information for the degradation products, which aids in their structural elucidation.
Computational Approaches to Stability Prediction
In addition to experimental work, computational chemistry offers powerful tools for predicting the thermodynamic stability of molecules.[14][15]
Workflow for Computational Stability Assessment
Caption: Workflow for computational prediction of thermodynamic stability.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the Gibbs free energy of the molecule and its potential degradation products, providing a theoretical basis for their relative stabilities.[16] Furthermore, these methods can be used to model the transition states of degradation reactions, allowing for the prediction of activation energy barriers.[17][18] Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and how this might influence its reactivity.
Conclusion
The thermodynamic stability of 1-Allyl-5-hydroxypiperidine-2-one is a critical parameter that must be thoroughly investigated to support its use in pharmaceutical research and development. This guide has outlined a comprehensive strategy for this assessment, integrating an understanding of potential degradation pathways with robust experimental methodologies and complementary computational approaches. By implementing the described protocols for thermal analysis and forced degradation studies, researchers can generate the necessary data to ensure the quality, safety, and efficacy of this important synthetic intermediate.
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Hermann, T. (1976). Mechanism of 5.5-diallylbarbituric acid degradation as a function of pH. Pharmazie, 31(6), 368-72. [Link]
Reddit. (2016, September 25). Modifying Beta Lactams for Stability? Reddit. [Link]
ResearchGate. (2026, January 15). (PDF) Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). ResearchGate. [Link]
Nature. (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Nature. [Link]
National Institutes of Health. (2024, November 28). Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors. National Center for Biotechnology Information. [Link]
Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
ResearchGate. (2024, September 1). (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. ResearchGate. [Link]
Royal Society of Chemistry. (2023, April 29). A substrate-dependent mechanism for nickel-catalyzed N-allylation with allylic alcohols: nucleophilic attack vs. reductive elimination. Organic Chemistry Frontiers. [Link]
MDPI. (2016, August 9). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]
ResearchGate. (n.d.). Synthesis of allylpiperidine 15. ResearchGate. [Link]
Google Patents. (n.d.). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
Application Note: Chemoselective Synthesis of 1-Allyl-5-hydroxypiperidine-2-one
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 1-Allyl-5-hydroxypiperidine-2-one (CAS: 564484-66-8) Introduction & Chemical Context 1-Allyl-5-hydroxypiperidine-2-one...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Compound Focus: 1-Allyl-5-hydroxypiperidine-2-one (CAS: 564484-66-8)
Introduction & Chemical Context
1-Allyl-5-hydroxypiperidine-2-one is a highly versatile piperidinone derivative characterized by a piperidine-2-one core, a hydroxyl group at the C5-position, and an N-allyl substituent. Piperidine derivatives are privileged structural motifs in medicinal chemistry, frequently utilized as chiral building blocks for the stereocontrolled synthesis of complex alkaloids and pharmaceutical targets. Closely related analogs have demonstrated significant utility in antioxidant research and cytotoxicity studies, while the 5-hydroxypiperidin-2-one core itself is a proven versatile scaffold for accessing biologically active compounds via functionalization[1].
The presence of the orthogonal N-allyl and C5-hydroxyl groups allows for divergent downstream functionalization, such as olefin metathesis or oxidation, making this compound a critical intermediate in advanced synthetic pipelines.
As a Senior Application Scientist, it is critical to address the inherent chemoselectivity challenge in this synthesis. The starting material, 5-hydroxypiperidin-2-one, possesses two nucleophilic sites: the lactam nitrogen and the secondary alcohol oxygen.
Thermodynamic Control: The lactam N-H is slightly more acidic (
pKa≈15
) than the aliphatic C5-hydroxyl group (
pKa≈16.5
).
Causality in Reagent Selection: By utilizing exactly 1.05 equivalents of a strong, non-nucleophilic base like Sodium Hydride (NaH) at strict low temperatures (0 °C), we can kinetically and thermodynamically favor the deprotonation of the lactam nitrogen over the hydroxyl group.
Solvent Dynamics: Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the resulting sodium lactamate ion pair, enhancing the nucleophilicity of the nitrogen for the subsequent
SN2
attack on allyl bromide.
Self-Validating System Note: If excessive O-allylation is observed during TLC validation, researchers must pivot to a two-step sequence involving transient silyl protection (e.g., TBS-Cl) of the C5-hydroxyl prior to N-allylation.
Experimental Workflow
Workflow for the chemoselective N-allylation of 5-hydroxypiperidin-2-one.
Step-by-Step Synthesis Protocol
Safety & Environment: All procedures must be conducted in a certified fume hood using standard Personal Protective Equipment (PPE). NaH is highly reactive with moisture; strictly anhydrous conditions are required.
Phase 1: Preparation and Deprotonation
Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Allow it to cool under a continuous stream of argon.
Solvent Addition: Dissolve 5-hydroxypiperidin-2-one (1.0 eq) in anhydrous DMF (0.2 M concentration) within the flask.
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.05 eq) in small portions.
Causality: Portion-wise addition prevents rapid hydrogen gas evolution and thermal spikes, ensuring the selective formation of the nitrogen anion.
Activation: Stir the suspension at 0 °C for 30 minutes until gas evolution ceases and the solution becomes homogeneous.
Phase 2: Alkylation
Electrophile Introduction: Add Allyl Bromide (1.10 eq) dropwise via syringe over 5 minutes.
Causality: Dropwise addition minimizes localized concentration gradients that could lead to over-alkylation or competitive O-alkylation.
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20-25 °C). Stir for 4 to 6 hours.
Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 5% Methanol in Dichloromethane (DCM) eluent system. The product will appear as a new, higher
Rf
spot compared to the highly polar starting material.
Phase 3: Workup and Purification
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by adding saturated aqueous ammonium chloride (
NH4Cl
) dropwise.
Causality:
NH4Cl
safely neutralizes any unreacted NaH and protonates any trace alkoxides without hydrolyzing the lactam core.
Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Extract the aqueous layer with EtOAc (
3×20
mL).
Washing: Wash the combined organic layers with distilled water (
3×20
mL) and brine (
1×20
mL).
Causality: Multiple water washes are strictly necessary to partition the high-boiling DMF out of the organic phase.
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate in vacuo to yield the crude product.
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Gradient of 0% to 5% Methanol in DCM) to afford pure 1-Allyl-5-hydroxypiperidine-2-one.
Quantitative Data & Stoichiometry
Reagent / Material
MW ( g/mol )
Equivalents
Mass / Volume
Role
5-Hydroxypiperidin-2-one
115.13
1.00
1.15 g (10.0 mmol)
Starting Material
Sodium Hydride (60% in oil)
24.00
1.05
420 mg (10.5 mmol)
Base
Allyl Bromide
120.98
1.10
0.95 mL (11.0 mmol)
Alkylating Agent
Anhydrous DMF
73.09
-
50.0 mL
Solvent
1-Allyl-5-hydroxypiperidine-2-one
155.19
Target Yield: 75-85%
~1.25 g
Final Product
Note: Yields are highly dependent on the strict exclusion of moisture and precise temperature control during the deprotonation phase.
References
Radboud University Repository. "Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals". Radboud Repository. Available at:[Link]
Application Note: Catalytic Asymmetric Synthesis of 1-Allyl-5-hydroxypiperidine-2-one
Introduction & Biological Significance Piperidine derivatives are privileged structural motifs in modern pharmacology, serving as the core scaffold for numerous central nervous system (CNS) therapeutics, anti-inflammator...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Biological Significance
Piperidine derivatives are privileged structural motifs in modern pharmacology, serving as the core scaffold for numerous central nervous system (CNS) therapeutics, anti-inflammatory agents, and complex alkaloids. Specifically, 5-hydroxypiperidin-2-one and its derivatives are critical chiral building blocks, acting as precursors in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and proline.
1-Allyl-5-hydroxypiperidine-2-one (CAS 564484-66-8) extends the utility of this core by introducing an N-allyl handle. This functionalization is highly valued in drug development and medicinal chemistry, as the allyl group serves as a versatile linchpin for downstream transformations, including ring-closing metathesis (RCM), cross-metathesis, and epoxidation, enabling the stereocontrolled synthesis of polycyclic alkaloid frameworks[1].
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of enantiomerically pure (S)-1-allyl-5-hydroxypiperidine-2-one relies on a highly controlled, three-stage asymmetric cascade.
Asymmetric Henry (Nitroaldol) Reaction: The stereocenter at C5 is established via a Cu(I)-catalyzed enantioselective addition of nitromethane to methyl 4-oxobutanoate. While traditional asymmetric Henry reactions often utilize dimethylzinc, replacing it with copper(I) acetate (CuOAc) and an aminoindanol-derived bisoxazolidine ligand induces a complete reversal of asymmetric induction, yielding the (S)-enantiomer with exceptional enantiomeric excess (ee)[2]. The chiral Cu(I)-ligand complex creates a rigid stereochemical pocket, directing the nucleophilic nitronate to attack the Re-face of the aldehyde.
Reductive Lactamization: The resulting chiral nitroaldol intermediate undergoes catalytic hydrogenation. The reduction of the nitro group to a primary amine triggers a spontaneous intramolecular cyclization (lactamization) with the pendant methyl ester, forming the 5-hydroxypiperidin-2-one core[2].
N-Allylation: The lactam nitrogen is selectively deprotonated using sodium hydride (NaH) and subsequently alkylated with allyl bromide via an S_N2 mechanism[1].
Figure 1: Reaction pathway for the asymmetric synthesis of 1-Allyl-5-hydroxypiperidine-2-one.
As a Senior Application Scientist, it is critical to recognize that successful asymmetric synthesis relies on strict environmental controls and real-time reaction validation. The following protocols are designed as self-validating systems.
Step 1: Catalytic Asymmetric Henry Reaction
Causality Focus: Trace moisture rapidly hydrolyzes the Cu(I)-ligand complex and competes with the aldehyde for Lewis acid coordination sites, destroying enantioselectivity. Molecular sieves are mandatory.
Catalyst Preparation: Suspend the aminoindanol-derived bisoxazolidine ligand (0.06 mmol) and CuOAc (0.05 mmol) in anhydrous EtOH (0.5 mL) under a strict nitrogen atmosphere at room temperature[3]. Stir for 30 minutes to ensure complete complexation (solution will turn a distinct blue/green).
Reagent Addition: Add nitromethane (3.39 mmol) and stir for an additional 30 minutes.
Dehydration & Cooling: Introduce freshly activated 4 Å molecular sieves. Cool the reaction vessel to -10 °C. Rationale: Lowering the temperature dampens the background uncatalyzed racemic reaction, maximizing the enantiofacial discrimination of the catalyst[3].
Substrate Addition: Slowly add methyl 4-oxobutanoate (0.39 mmol) dissolved in anhydrous EtOH (0.5 mL). Stir for 66 hours at -10 °C[3].
Workup: Cool to -20 °C to quench the catalytic cycle, filter through a short pad of silica to remove the catalyst, and concentrate under reduced pressure[3].
Self-Validation Checkpoint: Analyze the crude mixture via chiral HPLC (e.g., Chiralpak AD or Chiralcel OD). A successful reaction will display an enantiomeric ratio reflecting ~98% ee[2][3].
Step 2: Reductive Lactamization
Causality Focus: The reduction of the nitro group must be performed under mild conditions to prevent the over-reduction of the ester or the elimination of the newly formed C5 hydroxyl group.
Hydrogenation: Dissolve the crude nitroaldol product in anhydrous MeOH. Add 10 mol% Pd/C (or Pd(OH)₂).
Atmosphere Exchange: Purge the flask with N₂, then introduce H₂ gas via a balloon. Stir vigorously at room temperature.
Cyclization: As the nitro group reduces to an amine, it will spontaneously attack the methyl ester, extruding methanol and forming the thermodynamically stable 6-membered lactam[2].
Self-Validation Checkpoint: Monitor H₂ uptake. The reaction is complete when gas absorption ceases. Validate via Infrared (IR) Spectroscopy: look for the disappearance of the ester carbonyl and the emergence of a strong lactam C=O stretch at ~1650 cm⁻¹.
Step 3: N-Allylation
Causality Focus: The lactam N-H is weakly acidic (pKa ~15). NaH is required for quantitative deprotonation. Washing NaH with hexanes removes the mineral oil dispersion, ensuring exact stoichiometric control and preventing unreacted NaH from causing downstream side reactions.
Deprotonation: Wash NaH (60% dispersion in mineral oil, 1.5 eq) with dry hexanes twice under N₂. Suspend the purified NaH in anhydrous THF and cool to 0 °C[1].
Substrate Addition: Slowly add a solution of (S)-5-hydroxypiperidin-2-one (1.0 eq) in THF.
Alkylation: Once H₂ evolution ceases, add allyl bromide (1.2 eq) dropwise. Warm the mixture to room temperature and stir for 3-5 hours[1].
Quench & Isolate: Carefully quench with saturated aqueous NH₄Cl at 0 °C to neutralize excess NaH. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
Self-Validation Checkpoint: The cessation of H₂ gas bubbling serves as a visual cue that deprotonation is complete[1]. Final product validation is achieved via ¹H NMR: the broad lactam N-H peak will disappear, replaced by distinct vinylic protons (δ ~5.7-6.0 ppm) and terminal allyl alkene protons (δ ~5.1-5.3 ppm).
Figure 2: Step-by-step experimental workflow for the N-allylation of the lactam intermediate.
Quantitative Data Summary
The following table aggregates the expected quantitative outcomes for the cascade synthesis, providing a benchmark for reaction success.
Reaction Step
Reagents & Critical Conditions
Expected Yield (%)
Enantiomeric Excess (ee)
Key Analytical Validation
1. Asymmetric Henry
CuOAc, Bisoxazolidine Ligand, 4Å MS, -10 °C, EtOH
N/A (Carried forward)
~98%
Chiral HPLC (Chiralpak AD/OD)
2. Reductive Lactamization
H₂, Pd/C, MeOH, RT
72% (Over Steps 1 & 2)
~98% (Maintained)
IR: Strong C=O stretch at ~1650 cm⁻¹
3. N-Allylation
NaH (washed), Allyl Bromide, THF, 0 °C to RT
85 - 90%
~98% (Maintained)
¹H NMR: Vinylic protons at δ 5.7-6.0
References
Spangler, K. Y., & Wolf, C. (2009). Asymmetric Copper(I) Catalyzed Henry Reaction with an Aminoindanol-Derived Bisoxazolidine Ligand - AWS. Georgetown University / American Chemical Society. 3
Spangler, K. Y., & Wolf, C. (2009). Asymmetric Copper(I)-Catalyzed Henry Reaction with an Aminoindanol-Derived Bisoxazolidine Ligand. Organic Letters - ACS Publications. 2
BenchChem. (2026). 1-Allyl-5-hydroxypiperidine-2-one | CAS 564484-66-8.
BenchChem. (2026). 5-(Hydroxymethyl)piperidin-2-one | High-Purity Research Chemical.
Kotha, S., Pulletikurti, S., & Dommaraju, Y. (2019). RING-OPENING METATHESIS OF N-ALKENYL β-LACTAMS. Department of Chemistry, Indian Institute of Technology-Bombay. 1
The Strategic Utility of 1-Allyl-5-hydroxypiperidine-2-one in the Synthesis of Complex Pharmaceutical Intermediates
Abstract The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] This guide delves into the synthetic versatility and strategic applic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] This guide delves into the synthetic versatility and strategic application of a key functionalized building block, 1-Allyl-5-hydroxypiperidine-2-one . We will explore its synthesis, unique structural attributes, and its potential as a pivotal intermediate in the preparation of complex, high-value pharmaceutical precursors. This document provides detailed protocols, mechanistic insights, and a forward-looking perspective for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics.
Introduction: The Significance of the Piperidinone Scaffold
The piperidine moiety is a cornerstone of drug design, present in over twenty classes of pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and bioavailability, while providing a three-dimensional framework for the precise spatial orientation of pharmacophoric groups. The piperidinone scaffold, a derivative of piperidine featuring a lactam carbonyl group, offers additional synthetic handles and conformational constraints that are highly desirable in modern drug discovery.
1-Allyl-5-hydroxypiperidine-2-one is a particularly valuable intermediate due to the orthogonal reactivity of its three key functional groups:
The Lactam: A stable amide bond within a six-membered ring, resistant to many reaction conditions, yet susceptible to specific transformations like reduction or ring-opening.
The Hydroxyl Group: A versatile functional group that can be easily converted into a ketone, ether, or ester, or participate in coupling reactions. Its position at C5 is strategic for influencing the stereochemistry of adjacent centers.
The Allyl Group: A reactive moiety that can undergo a wide array of transformations, including oxidation, reduction, isomerization, and various metal-catalyzed cross-coupling reactions.
This trifecta of functionality makes 1-Allyl-5-hydroxypiperidine-2-one a powerful building block for the stereocontrolled synthesis of complex alkaloids and other pharmacologically active molecules.[2]
Synthesis of 1-Allyl-5-hydroxypiperidine-2-one: A Proposed Protocol
While numerous methods exist for the synthesis of substituted piperidines, a robust and scalable synthesis of 1-Allyl-5-hydroxypiperidine-2-one can be envisioned through a two-step process starting from commercially available 5-hydroxypiperidin-2-one.
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-Allyl-5-hydroxypiperidine-2-one.
Experimental Protocol: N-Allylation of 5-Hydroxypiperidin-2-one
Objective: To introduce the allyl group onto the nitrogen atom of the piperidinone ring.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
5-Hydroxypiperidin-2-one
115.13
10.0 g
0.087
Allyl bromide
120.99
12.6 g (8.8 mL)
0.104
Potassium carbonate (K₂CO₃)
138.21
18.0 g
0.130
N,N-Dimethylformamide (DMF)
73.09
100 mL
-
Diethyl ether
74.12
As needed
-
Saturated aq. NaCl
-
As needed
-
Anhydrous MgSO₄
120.37
As needed
-
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxypiperidin-2-one (10.0 g, 0.087 mol) and anhydrous potassium carbonate (18.0 g, 0.130 mol).
Add N,N-dimethylformamide (DMF, 100 mL) to the flask.
Slowly add allyl bromide (8.8 mL, 0.104 mol) to the stirred suspension at room temperature.
Heat the reaction mixture to 60 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
Extract the aqueous layer with diethyl ether (3 x 100 mL).
Combine the organic extracts and wash with saturated aqueous NaCl solution (2 x 50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-Allyl-5-hydroxypiperidine-2-one as a viscous oil.
Expected Yield: 75-85%
Characterization Data (Predicted):
Technique
Expected Result
¹H NMR
Peaks corresponding to the allyl group (δ 5.7-5.9 ppm, m, 1H; δ 5.1-5.3 ppm, m, 2H; δ 3.9-4.1 ppm, d, 2H), the piperidinone ring protons, and the hydroxyl proton.
¹³C NMR
Resonances for the lactam carbonyl carbon (δ ~170 ppm), the allyl carbons (δ ~132 ppm, ~117 ppm, ~48 ppm), and the carbons of the piperidinone ring.
Mass Spec (ESI+)
[M+H]⁺ at m/z 156.10.
Application in the Synthesis of a Novel Antiviral Scaffold
While there is no direct literature linking 1-Allyl-5-hydroxypiperidine-2-one to the synthesis of currently marketed antiviral drugs, its structural features make it an ideal starting point for the development of novel antiviral agents, particularly those targeting viral proteases or polymerases. The following proposed synthetic sequence illustrates how this intermediate could be elaborated into a complex molecular architecture.
Diagram: Hypothetical Elaboration of 1-Allyl-5-hydroxypiperidine-2-one
Caption: A hypothetical pathway to an advanced antiviral scaffold.
Protocol 1: Oxidation of the Hydroxyl Group
Objective: To convert the secondary alcohol to a ketone, providing a site for further functionalization.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
1-Allyl-5-hydroxypiperidine-2-one
155.19
5.0 g
0.032
Pyridinium chlorochromate (PCC)
215.56
8.3 g
0.038
Dichloromethane (DCM)
84.93
100 mL
-
Silica gel
-
10 g
-
Diethyl ether
74.12
As needed
-
Procedure:
To a 250 mL round-bottom flask, add pyridinium chlorochromate (PCC, 8.3 g, 0.038 mol) and silica gel (10 g).
Add dichloromethane (DCM, 100 mL) and stir the suspension.
Dissolve 1-Allyl-5-hydroxypiperidine-2-one (5.0 g, 0.032 mol) in 20 mL of DCM and add it to the PCC suspension in one portion.
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
Upon completion, filter the reaction mixture through a pad of silica gel, washing with diethyl ether.
Concentrate the filtrate under reduced pressure to yield the crude 1-Allyl-5-oxopiperidin-2-one.
Purify by column chromatography if necessary.
Protocol 2: Reductive Amination
Objective: To introduce an aromatic amine at the C5 position, a common feature in many bioactive molecules.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
1-Allyl-5-oxopiperidin-2-one
153.18
4.0 g
0.026
Aniline (example aromatic amine)
93.13
2.7 g (2.6 mL)
0.029
Sodium triacetoxyborohydride
211.94
6.6 g
0.031
Dichloroethane (DCE)
98.96
80 mL
-
Acetic acid
60.05
1.5 mL
0.026
Saturated aq. NaHCO₃
-
As needed
-
Dichloromethane (DCM)
84.93
As needed
-
Procedure:
In a 250 mL round-bottom flask, dissolve 1-Allyl-5-oxopiperidin-2-one (4.0 g, 0.026 mol) in dichloroethane (DCE, 80 mL).
Stir the reaction at room temperature for 12-16 hours.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the residue by column chromatography to obtain the desired product.
Future Perspectives and Conclusion
The synthetic sequences outlined above are illustrative of the potential of 1-Allyl-5-hydroxypiperidine-2-one as a versatile pharmaceutical intermediate. The resulting 5-amino-1-allyl-piperidin-2-one scaffold can be further elaborated in numerous ways:
Modification of the Allyl Group: Hydroboration-oxidation to yield a primary alcohol, ozonolysis to an aldehyde, or Heck coupling to introduce further aromatic or heteroaromatic systems.
Functionalization of the Aromatic Amine: Acylation, sulfonylation, or participation in further coupling reactions.
Modification of the Lactam: Reduction to the corresponding piperidine or ring-opening to yield a linear amino acid derivative.
The strategic use of 1-Allyl-5-hydroxypiperidine-2-one allows for the rapid assembly of molecular complexity from a readily accessible starting material. Its utility in building diverse libraries of compounds for high-throughput screening, as well as in the targeted synthesis of complex natural product analogues, underscores its importance for the future of drug discovery.
References
Donohoe, T. J., et al. (2018).
LookChem. (n.d.). (R)-5-HYDROXY-PIPERIDIN-2-ONE. Retrieved from [Link]
Patel, M., & Wagh, P. (2014). A review on stereoselective synthesis of piperidine and its derivatives. Tetrahedron: Asymmetry, 25(1), 1-22.
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4995. Retrieved from [Link]
Preventing lactam ring opening during 1-Allyl-5-hydroxypiperidine-2-one reactions
Technical Support Center: Preventing Lactam Ring Opening in 1-Allyl-5-hydroxypiperidine-2-one Reactions Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Preventing Lactam Ring Opening in 1-Allyl-5-hydroxypiperidine-2-one Reactions
Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive failure point when functionalizing 1-Allyl-5-hydroxypiperidine-2-one (CAS 564484-66-8): the unintended hydrolysis and cleavage of the delta-lactam ring.
While piperidin-2-one derivatives are privileged structural motifs in medicinal chemistry, the cyclic amide (δ-lactam) is highly susceptible to nucleophilic acyl substitution and pH-driven hydrolysis. This guide synthesizes mechanistic causality, quantitative stability metrics, and self-validating protocols to ensure the structural integrity of your target compounds.
Mechanistic Pathway: Lactam Stability vs. Degradation
Mechanistic divergence of delta-lactam stability based on reagent selection and conditions.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my 1-allyl-5-hydroxypiperidine-2-one degrade into a highly polar impurity during hydroxyl deprotonation?Causality: Delta-lactams are inherently susceptible to nucleophilic acyl substitution. If you use a strong, nucleophilic base (e.g., NaOH, KOH, or small alkoxides) to deprotonate the C5-hydroxyl group, the base competitively attacks the electrophilic lactam carbonyl. This cleaves the cyclic amide bond, yielding an acyclic N-allyl-aminopentanoic acid derivative.
Solution: Switch to strictly non-nucleophilic bases. For silylation, use imidazole or 2,6-lutidine. For alkylation, use Sodium Hydride (NaH) under strictly anhydrous conditions, or Lithium hexamethyldisilazide (LiHMDS) at cryogenic temperatures (-78 °C) to kinetically favor hydroxyl deprotonation over carbonyl attack[1].
Self-Validation: Check your crude mixture via LC-MS. A +18 Da mass shift is the universal hallmark of water addition via lactam ring-opening hydrolysis.
Q2: I am observing significant ring opening during the acidic workup of my reaction. How can I prevent this?Causality: Under highly acidic conditions (pH < 3), the lactam nitrogen or carbonyl oxygen becomes protonated. This drastically lowers the LUMO of the carbonyl carbon, making it hyper-electrophilic. Subsequent attack by water molecules present in the workup drives rapid acid-catalyzed hydrolysis. Furthermore, hydrolysis rates in lactams increase exponentially with temperature (roughly 2.5- to 3.9-fold for every 10 °C increase)[2].
Solution: Buffer your aqueous workups. Quench reactions with saturated aqueous NH₄Cl (pH ~6) or NaHCO₃ (pH ~8) instead of 1N HCl. Maintain the internal temperature below 15 °C during the quench.
Q3: Does the N-allyl group contribute to the instability of the piperidin-2-one ring?Causality: The N-allyl group does not directly weaken the amide bond via electronic withdrawing effects (unlike an N-acyl or N-Boc group, which activate the ring toward opening). However, N-alkylation prevents the lactam from tautomerizing to a lactim, locking it in the amide form. The primary risk associated with the N-allyl group is not hydrolysis, but rather unwanted cross-reactivity (e.g., olefin isomerization or cross-metathesis) if exposed to transition metal catalysts (like Grubbs or Palladium) without careful optimization[3].
Part 2: Quantitative Data on Reagent Compatibility
To aid in experimental design, the following table summarizes the kinetic stability of the delta-lactam core against various common reagents.
Reagent Class
Example Reagents
Lactam Ring Opening Risk
Estimated Half-Life (25 °C)
Recommended Application
Aqueous Base
1M NaOH, KOH, LiOH
CRITICAL
< 15 minutes
Avoid completely. Will rapidly yield acyclic amino acids.
Aqueous Acid
1M HCl, H₂SO₄
HIGH
~2 - 5 hours
Avoid prolonged exposure. Use only for rapid, cold extractions.
Nucleophilic Amines
Hydrazine, Primary Amines
MODERATE
~12 - 24 hours
Monitor closely. Can cause transamidation over time.
Non-Nucleophilic Base
DIPEA, TEA, Imidazole
LOW
> 30 days (Stable)
Ideal. Use for silylations, acylations, and mild deprotonations.
Sterically Hindered Base
LiHMDS, KHMDS (-78 °C)
LOW
Stable at < 0 °C
Ideal. Use for generating alkoxides for etherification.
Data extrapolated from kinetic hydrolysis studies of structural β- and δ-lactam analogs[2].
Purpose: To protect the C5-hydroxyl group with a bulky tert-butyldiphenylsilyl (TBDPS) group while preserving the delta-lactam core[1].
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 1-Allyl-5-hydroxypiperidine-2-one (1.0 eq, 1.0 mmol) and anhydrous DMF (5.0 mL).
Base Addition: Add Imidazole (2.5 eq, 2.5 mmol). Causality: Imidazole acts as both an acid scavenger and a nucleophilic catalyst for the silyl chloride, without possessing the basicity required to attack the lactam carbonyl.
Silylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add TBDPSCl (1.2 eq, 1.2 mmol).
Reaction: Remove the ice bath and stir at 25 °C for 12 hours.
Buffered Workup (Critical Step): Quench the reaction by adding 10 mL of ice-cold saturated aqueous NH₄Cl. Causality: NH₄Cl buffers the aqueous layer to pH ~6, preventing acid/base-catalyzed ring opening during extraction.
Extraction: Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Failure: Peak at[M+H]⁺ = 412.2 (Indicates water addition/ring opening).
Protocol B: Mild Swern Oxidation to 1-Allyl-piperidine-2,5-dione
Purpose: To oxidize the C5-hydroxyl to a ketone without utilizing harsh aqueous oxidants (like KMnO₄ or Jones reagent) that cause over-oxidation and ring cleavage.
Step-by-Step Methodology:
Activation: In a flame-dried flask under argon, dissolve Oxalyl Chloride (1.5 eq) in anhydrous CH₂Cl₂ (10 mL/mmol). Cool to -78 °C.
Swern Complex Formation: Add anhydrous DMSO (3.0 eq) dropwise. Stir for 15 minutes at -78 °C.
Substrate Addition: Dissolve 1-Allyl-5-hydroxypiperidine-2-one (1.0 eq) in a minimal amount of CH₂Cl₂ and add dropwise. Stir for 45 minutes at -78 °C.
Elimination: Add Triethylamine (TEA) (5.0 eq) dropwise. Causality: TEA is a non-nucleophilic base that facilitates the breakdown of the alkoxysulfonium intermediate into the ketone without attacking the lactam.
Warming: Allow the reaction to slowly warm to 0 °C over 1 hour.
Workup: Quench with cold water (10 mL), extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate. Purify rapidly via silica gel chromatography.
References
Mitchell, S. M., Ullman, J. L., Teel, A. L., Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466-467, 547-555. Retrieved from:[Link]
Genentech, Inc. (2017). Compound, compositions, and methods (Patent No. WO2017087905A1). World Intellectual Property Organization.
Kotha, S., Pulletikurti, S., Dommaraju, Y. (2019). Ring-Opening Metathesis of N-Alkenyl β-Lactams. Heterocycles, 99(1), 543-552. Retrieved from:[Link]
Technical Support Center: Optimizing Crystallization of 1-Allyl-5-hydroxypiperidine-2-one Enantiomers
Welcome to the technical support center for the chiral resolution of 1-Allyl-5-hydroxypiperidine-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the chiral resolution of 1-Allyl-5-hydroxypiperidine-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the crystallization-based separation of its enantiomers. As a molecule with a stereocenter at the 5-position, obtaining enantiomerically pure forms is critical for understanding its pharmacological profile and for the development of potential therapeutics.
This document provides a comprehensive resource, moving beyond generic protocols to explain the underlying principles and rationale behind experimental choices. We will explore the most common and effective chiral resolution techniques, address specific challenges you may encounter, and provide detailed, actionable protocols.
Understanding the Molecule: 1-Allyl-5-hydroxypiperidine-2-one
The structure of 1-Allyl-5-hydroxypiperidine-2-one presents specific challenges and opportunities for crystallization. The piperidine-2-one (a lactam) core, the polar hydroxyl group, and the non-polar allyl group all influence its solubility and crystal packing behavior. The hydroxyl group can participate in hydrogen bonding, which can be both beneficial for forming stable crystals and a challenge in preventing the formation of oils or amorphous solids.[1][2] The allyl group, being less polar, will influence the molecule's interaction with different solvents.
Key Molecular Features Influencing Crystallization:
Hydroxyl Group: Promotes solubility in polar solvents and can form strong hydrogen bonds, which are crucial for crystal lattice formation.[1][2][3]
Lactam Ring: The amide bond within the ring is a site for hydrogen bonding.[3][4]
Allyl Group: Introduces a non-polar character, affecting solubility in organic solvents. Its flexibility can also impact crystal packing.[5]
Chiral Center: The stereocenter at the 5-position is the basis for the existence of enantiomers, which have identical physical properties except for their interaction with polarized light and other chiral molecules.
Diagram: Chiral Resolution Strategies
Caption: Overview of primary chiral resolution techniques.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the crystallization of 1-Allyl-5-hydroxypiperidine-2-one enantiomers.
Solvent Selection & Solubility Issues
Q1: I'm having trouble finding a suitable solvent for crystallization. The compound is either too soluble or not soluble at all. What should I do?
A1: This is a common challenge with molecules like 1-Allyl-5-hydroxypiperidine-2-one that have both polar and non-polar functionalities. A single solvent may not provide the ideal solubility profile.
Systematic Screening: A systematic solvent screening is the first step. Test a range of solvents with varying polarities. For a molecule with a hydroxyl group and a lactam ring, polar solvents are a good starting point.
Solvent Mixtures (Solvent/Anti-solvent): This is often the most effective approach.[6][7][8]
Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature.
Slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until you observe persistent turbidity (cloudiness).
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Table 1: Recommended Solvent Systems for Screening
Good Solvent (Polar)
Anti-Solvent (Less Polar)
Rationale & Comments
Methanol, Ethanol, Isopropanol
Diethyl ether, Hexane, Toluene
The alcohol will solvate the hydroxyl and lactam groups, while the less polar solvent will induce crystallization upon cooling.[6][9]
Acetone
Water, Heptane
Acetone is a good solvent for many polar organic molecules. Water can be an effective anti-solvent for less polar compounds.[10]
Ethyl Acetate
Hexane, Cyclohexane
Ethyl acetate offers intermediate polarity and is a good starting point for many crystallizations.
Acetonitrile
Water, Isopropanol
Acetonitrile is a polar aprotic solvent that can be effective.
Q2: My compound "oils out" instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of your compound is lower than the temperature of the solution, or when the concentration of the solute is too high.[11][12]
Use a larger volume of solvent: This will lower the saturation point and can prevent oiling out.[12]
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can favor the formation of an oil.[11]
Change the solvent system: A different solvent or solvent mixture may favor crystallization over oiling out.
Seeding: Add a small seed crystal of the desired enantiomer to the supersaturated solution to encourage crystallization.
Crystallization Process & Yield
Q3: My crystallization happens too quickly, resulting in small, impure crystals. How can I slow it down?
A3: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[12]
Increase the amount of solvent: Using slightly more than the minimum amount of hot solvent required to dissolve the compound will slow down the crystallization process upon cooling.[12]
Slow Cooling: As mentioned above, avoid rapid cooling. Let the solution cool to room temperature on the benchtop before any further cooling.
Use a larger flask: A larger flask with a smaller surface area-to-volume ratio will cool more slowly.
Q4: The yield of my crystallization is very low. What are the likely causes and how can I improve it?
A4: A low yield can be due to several factors.[12]
Too much solvent: If you used a large excess of solvent, a significant amount of your compound may remain in the mother liquor. You can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.[12]
Premature crystallization: If crystallization occurred during a hot filtration step, you may have lost a significant amount of product. Ensure your filtration apparatus is pre-heated.
Incomplete crystallization: Ensure you have allowed sufficient time for crystallization to complete and have cooled the solution to a low enough temperature (e.g., in an ice bath).
Chiral Resolution Specifics
Q5: I am attempting a diastereomeric salt resolution, but I'm not getting selective crystallization of one diastereomer.
A5: The success of a diastereomeric salt resolution depends on a significant difference in the solubility of the two diastereomeric salts.[13][14][15]
Screen Resolving Agents: The choice of the chiral resolving agent is critical. For your weakly basic 1-Allyl-5-hydroxypiperidine-2-one, chiral acids are the appropriate choice.
Table 2: Suggested Chiral Resolving Acids
Chiral Resolving Agent
Rationale
(+)- or (-)-Tartaric Acid
A commonly used, inexpensive, and effective resolving agent for a wide range of bases.
(+)- or (-)-Mandelic Acid
Its aromatic ring can lead to different crystal packing interactions.
(+)- or (-)-Camphorsulfonic Acid
A strong acid that can form stable salts.
(+)- or (-)-Dibenzoyltartaric Acid
The bulky benzoyl groups can enhance the differences in crystal packing between diastereomers.
Screen Solvents: The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts. A systematic screening of solvents and solvent mixtures is essential.
Stoichiometry of the Resolving Agent: While a 1:1 molar ratio is a good starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a purer diastereomeric salt.
Q6: I am trying preferential crystallization, but the other enantiomer always co-crystallizes.
A6: Preferential crystallization requires careful control of supersaturation and seeding.
Metastable Zone: Ensure you are operating within the metastable zone, where spontaneous nucleation of the counter-enantiomer is less likely. This often requires careful determination of solubility curves.
Seed Crystal Quality: Use high-quality, enantiomerically pure seed crystals. The size and amount of seed crystals can also influence the outcome.[10]
Agitation: Gentle and consistent agitation is important to maintain a uniform supersaturation and prevent localized high supersaturation zones where the counter-enantiomer could nucleate.
Experimental Protocols
The following are detailed, step-by-step protocols for the most common chiral resolution techniques, adapted for 1-Allyl-5-hydroxypiperidine-2-one.
Protocol 1: Diastereomeric Salt Resolution
This is often the most reliable method for chiral resolution on a preparative scale.[13]
Diagram: Diastereomeric Salt Resolution Workflow
Caption: Step-by-step workflow for diastereomeric salt resolution.
Step-by-Step Methodology:
Salt Formation:
In an Erlenmeyer flask, dissolve 1.0 equivalent of racemic 1-Allyl-5-hydroxypiperidine-2-one in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture).[1]
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chosen chiral resolving acid (e.g., (+)-tartaric acid) in the same hot solvent.
Slowly add the resolving acid solution to the amine solution with stirring.
Crystallization:
Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]
Once crystallization begins, you can place the flask in an ice bath to maximize the yield of the less soluble diastereomeric salt.[6]
Isolation of the Diastereomeric Salt:
Collect the precipitated salt by vacuum filtration using a Büchner funnel.[6]
Wash the salt with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
Dry the salt.
Liberation of the Free Amine:
Suspend the dried diastereomeric salt in water.
Add a base (e.g., 2 M NaOH solution) dropwise with stirring until the pH is basic (pH > 10) to deprotonate the amine.
Extract the liberated enantiomerically enriched amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Analysis:
Determine the enantiomeric excess (ee) of the recovered amine using a suitable analytical technique (see Analytical Methods section).
This method is applicable if the racemate crystallizes as a conglomerate (a mixture of separate R and S crystals). It requires careful control and may not be as broadly applicable as diastereomeric salt resolution.
Diagram: Preferential Crystallization Setup
Caption: A typical setup for preferential crystallization.
Step-by-Step Methodology:
Prepare a Supersaturated Solution:
Prepare a saturated solution of racemic 1-Allyl-5-hydroxypiperidine-2-one in a suitable solvent at a specific temperature.
Cool the solution slightly to bring it into the metastable zone (supersaturated, but not yet spontaneously crystallizing).
Seeding:
Add a small amount of pure seed crystals of the desired enantiomer to the supersaturated solution with gentle agitation.[16]
Crystal Growth:
Maintain the temperature and agitation to allow the seeded enantiomer to crystallize out of the solution. Monitor the crystallization process.
Harvesting:
Before the counter-enantiomer begins to nucleate and crystallize, filter the slurry to collect the enantiomerically enriched crystals.
Wash the crystals with a small amount of cold solvent and dry them.
Resolution of the Other Enantiomer:
The mother liquor is now enriched in the other enantiomer. You can potentially isolate it by adding seed crystals of that enantiomer.
Protocol 3: Kinetic Resolution
Kinetic resolution involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemate. This results in the separation of one enantiomer as the unreacted starting material and the other as the product.
Step-by-Step Methodology (Conceptual):
Reaction Setup:
Dissolve the racemic 1-Allyl-5-hydroxypiperidine-2-one in a suitable solvent.
Add a chiral catalyst or reagent (e.g., a chiral acylating agent in the presence of a suitable base).
Selective Reaction:
Allow the reaction to proceed until approximately 50% conversion. One enantiomer will have reacted to form a new product, while the other remains largely unreacted.
Separation:
Stop the reaction and separate the unreacted starting material from the product using standard techniques like column chromatography.
Analysis:
Determine the enantiomeric excess of both the recovered starting material and the product.
Analytical Methods for Determining Enantiomeric Excess (ee)
Accurate determination of enantiomeric excess is crucial to evaluate the success of your resolution.
Table 3: Comparison of Analytical Techniques for Enantiomeric Excess Determination
Comparative Stability of N-Allyl vs. N-Alkyl Lactam Protecting Groups: A Technical Guide
Introduction In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and the construction of complex natural products, the strategic use of protecting groups is para...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and the construction of complex natural products, the strategic use of protecting groups is paramount. For nitrogen-containing heterocycles like lactams—core scaffolds in numerous bioactive molecules such as β-lactam antibiotics—the temporary masking of the lactam nitrogen is often a critical maneuver.[1] This protection prevents undesired side reactions and allows for selective transformations elsewhere in the molecule.
The choice of a suitable N-protecting group is governed by a delicate balance: it must be robust enough to withstand a variety of reaction conditions, yet labile enough to be removed selectively and cleanly under mild conditions that do not compromise the integrity of the target molecule.[2] Among the plethora of options, N-allyl and N-alkyl groups represent two fundamentally different, yet widely employed, strategies for lactam protection.
This guide provides a comprehensive comparison of the stability and reactivity of N-allyl versus N-alkyl (specifically N-benzyl and N-p-methoxybenzyl) lactam protecting groups. We will delve into their respective stability profiles, deprotection mechanisms, and orthogonality, supported by experimental protocols and data to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The N-Allyl Protecting Group: A Profile of Orthogonality
The N-allyl group has emerged as a uniquely versatile protecting group due to its exceptional stability to a broad range of common reagents combined with its selective lability towards specific transition metal catalysts.[3] This profile grants it a high degree of orthogonality, making it an invaluable tool in complex syntheses, especially in solid-phase peptide synthesis (SPPS).[3][4]
Stability Profile
The N-allyl group is notably stable under conditions used for the cleavage of other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[4][5] This makes it "perfectly orthogonal" for use in modern peptide chemistry, allowing for selective side-chain modifications or on-resin cyclization.[3][5][6][7]
Stable to:
Acidic Conditions: Resistant to moderate acids like trifluoroacetic acid (TFA) used for Boc-group removal.[4][7]
Basic Conditions: Stable to bases like piperidine in DMF, the standard condition for Fmoc-group removal.[4]
Nucleophiles: Generally stable to common nucleophiles.[5]
Labile to:
Transition Metal Catalysis: Specifically cleaved by palladium(0) or ruthenium complexes.[3][8]
Cleavage Mechanisms and Protocols
Deprotection of N-allyl lactams is most commonly achieved via palladium(0)-catalyzed allyl transfer or a two-step ruthenium-catalyzed isomerization-hydrolysis sequence.
1. Palladium(0)-Catalyzed Deallylation
This is the most prevalent method, involving a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which facilitates the transfer of the allyl group to a nucleophilic scavenger.[3][9] The scavenger is crucial to prevent the re-allylation of the deprotected nitrogen.[9]
Caption: Workflow for Pd(0)-catalyzed deprotection of N-allyl lactams.
Dissolve the N-allyl lactam in a suitable degassed solvent (e.g., CHCl₃, DCM, or THF).
Add a nucleophilic scavenger. Optimal conditions often use a solution of 5% acetic acid (HOAc) and 2.5% N-methylmorpholine (NMM) in chloroform.[3] Phenylsilane (PhSiH₃) is also a highly effective scavenger.[6]
Add the palladium catalyst, typically 3-5 mol% of Pd(PPh₃)₄, under an inert atmosphere (e.g., Argon or Nitrogen).
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
Upon completion, wash the reaction mixture with a solution of 0.5% sodium diethyldithiocarbamate in DMF to scavenge residual palladium ions.[3]
Proceed with standard aqueous workup and purification.
2. Ruthenium-Catalyzed Isomerization-Cleavage
An alternative, powerful strategy involves a two-step sequence. First, a ruthenium carbene complex (e.g., a Grubbs' catalyst) isomerizes the N-allyl group to its thermodynamically more stable enamide (N-prop-1-enyl) form.[8] This enamide is significantly more labile and can be readily cleaved under mild oxidative or hydrolytic conditions.
Caption: Two-step workflow for Ru-catalyzed deprotection of N-allyl lactams.
Isomerization: Dissolve the N-allyl lactam in toluene (0.03 M). Add Grubbs' first-generation catalyst (5 mol%) and reflux the mixture for 1-2 hours until TLC/LC-MS indicates complete conversion to the enamide. Cool the mixture and concentrate under reduced pressure.
Cleavage: Dissolve the crude enamide intermediate in a solvent mixture such as 1,2-dichloroethane and water (1:1). Add RuCl₃ (catalytic) and NaIO₄ (as the terminal oxidant). Stir at room temperature until cleavage is complete.
Perform an aqueous workup, often with a mild base (sat. aq. NaHCO₃), to isolate the deprotected lactam.
N-Alkyl Protecting Groups: A Profile of Robustness
N-Alkyl groups, particularly benzyl (Bn) and its substituted derivatives like p-methoxybenzyl (PMB), are classic protecting groups known for their general stability. Unlike the N-allyl group, their removal does not rely on specialized transition metal catalysis but rather on more conventional, and often harsher, chemical transformations.
N-Benzyl (Bn) Group
The N-benzyl group is exceptionally robust, making it suitable for syntheses involving harsh reagents where other protecting groups might fail.
Stability Profile:
Stable to: Strongly acidic (TFA, HCl) and basic (NaOH, LDA) conditions, most oxidizing agents that do not affect the benzyl group, and many nucleophiles.
Labile to: Catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reduction (e.g., Na/NH₃).[10]
Cleavage Mechanism: The most common deprotection method is hydrogenolysis. The benzyl C-N bond is cleaved on the surface of a palladium catalyst in the presence of hydrogen gas.
Caption: Reductive cleavage of an N-benzyl group via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of N-Benzyl Lactam
Dissolve the N-benzyl lactam in a suitable solvent (e.g., MeOH, EtOH, or EtOAc).
Add palladium on carbon (10% Pd/C, typically 5-10 mol% by weight).
Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and maintain a positive pressure (from 1 atm to 50 psi, depending on substrate reactivity).
Stir the reaction vigorously at room temperature until hydrogen uptake ceases. Monitor by TLC or LC-MS. Note: This can be slow and sometimes requires elevated pressure.[11]
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
Rinse the filter pad with the reaction solvent and concentrate the filtrate to yield the deprotected lactam.
N-p-Methoxybenzyl (PMB) Group
The electron-donating p-methoxy substituent makes the PMB group significantly more labile to oxidative and acidic conditions compared to the unsubstituted benzyl group. This provides a valuable handle for orthogonal deprotection.
Stability Profile:
Stable to: Basic conditions and a wider range of reductive conditions than the Bn group.
Labile to: Strong oxidizing agents (e.g., CAN, DDQ) and moderate to strong acidic conditions (e.g., TFA).
Cleavage Mechanism: The most common and selective method for PMB removal is oxidative cleavage. Reagents like ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) effect the cleavage under mild conditions.
Caption: Oxidative cleavage of an N-PMB group using CAN.
Experimental Protocol: Oxidative Cleavage of N-PMB Lactam with CAN
Dissolve the N-PMB lactam in a mixture of acetonitrile and water (e.g., 3:1 v/v).
Cool the solution to 0 °C in an ice bath.
Add ceric ammonium nitrate (CAN) portion-wise (typically 2.0-2.5 equivalents). The reaction mixture often turns a deep orange/red color.
Stir the reaction at 0 °C, allowing it to warm to room temperature over 1-3 hours. Monitor progress by TLC or LC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ or Na₂S₂O₃.
Extract the product with a suitable organic solvent (e.g., EtOAc or DCM), dry the organic layer, and concentrate to provide the crude product for purification.
Comparative Analysis and Data Summary
The choice between N-allyl and N-alkyl protecting groups hinges on the specific demands of the synthetic route, particularly the required orthogonality and the tolerance of other functional groups to the deprotection conditions.
This is the unique and mild cleavage condition for the N-allyl group.
Orthogonality and Strategic Selection
The concept of orthogonality—the ability to deprotect one group without affecting another—is where the N-allyl group truly excels.[12]
N-Allyl: Offers a third dimension of orthogonality in Fmoc/tBu strategies, allowing for complex peptide modifications like on-resin cyclization or branching.[3] Its removal conditions are mild and do not affect acid- or base-labile groups.
N-PMB: Provides orthogonality to the N-Bn group. One can be removed oxidatively (PMB) while the other remains, to be removed later by reduction (Bn).
N-Bn: Due to the harshness of its removal (hydrogenolysis or dissolving metal reduction), it has limited orthogonality with other sensitive protecting groups. It is typically used when extreme robustness is the primary requirement.
Decision-Making Workflow
Caption: Decision workflow for selecting a lactam protecting group.
Conclusion
The selection of a lactam protecting group is a critical strategic decision in chemical synthesis. The N-allyl group stands out for its unique cleavage mechanism via transition metal catalysis, which provides exceptional orthogonality and mild deprotection conditions compatible with sensitive substrates. It is the premier choice for complex synthetic routes requiring multiple, selective deprotection steps, such as in peptide chemistry.
In contrast, N-alkyl groups like N-benzyl and N-p-methoxybenzyl offer superior robustness. The N-benzyl group is a bastion of stability, reserved for routes involving harsh, non-reductive transformations. The N-p-methoxybenzyl group serves as a valuable intermediate, offering greater lability than the Bn group and enabling selective oxidative or moderate-acid cleavage.
Ultimately, the optimal choice is dictated by the specific molecular context. By understanding the distinct stability profiles and deprotection requirements detailed in this guide, researchers can more effectively navigate their synthetic challenges and design more efficient and successful routes to their target molecules.
References
Alcaro, S., et al. (2013). Novel and Recent Synthesis and Applications of β-Lactams. InTech. Available from: [Link]
Allyl side chain protection in peptide synthesis. (1992). Google Patents.
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Available from: [Link]
Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. (2019). CEM Corporation. Available from: [Link]
Alcaide, B., et al. (2006). A practical ruthenium-catalyzed cleavage of the allyl protecting group in amides, lactams, imides, and congeners. Organic Letters, 8(23), 5373-5376. Available from: [Link]
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). National Center for Biotechnology Information. Available from: [Link]
Novel ruthenium-catalyzed cleavage of allyl protecting group in lactams. (n.d.). ElectronicsAndBooks. Available from: [Link]
Protecting groups. (n.d.). Organic Chemistry Portal. Available from: [Link]
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504. Available from: [Link]
Mass Spectrometry Validation Guide for 1-Allyl-5-hydroxypiperidine-2-one: A Comparative Platform Analysis
As a Senior Application Scientist, I frequently encounter the challenge of validating highly functionalized chemical intermediates. 1-Allyl-5-hydroxypiperidine-2-one (CAS 564484-66-8) is a versatile piperidinone derivati...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the challenge of validating highly functionalized chemical intermediates. 1-Allyl-5-hydroxypiperidine-2-one (CAS 564484-66-8) is a versatile piperidinone derivative recognized as a privileged structural motif in pharmaceutical development. Its dual functionality—an N-allyl group serving as a chiral building block and a 5-hydroxyl group—makes it a high-value target in medicinal chemistry. However, this same functional complexity demands rigorous, artifact-free analytical validation.
This guide objectively compares three mass spectrometry (MS) platforms to establish a robust, self-validating analytical architecture for the identification and quantitation of this compound.
Mechanistic Principles of Ionization & Fragmentation
Before selecting an analytical platform, we must understand the causality behind the molecule's gas-phase behavior. Analytical parameters should never be chosen arbitrarily; they must be dictated by the compound's physicochemical properties.
Proton Affinity & ESI Dynamics: The lactam nitrogen in 1-Allyl-5-hydroxypiperidine-2-one is less basic than a standard secondary or tertiary amine due to resonance with the adjacent carbonyl group. However, under acidic liquid chromatography conditions (e.g., 0.1% formic acid), the carbonyl oxygen is readily protonated. Formic acid is not merely an additive here; it is the causal agent driving the equilibrium toward the ionized state, drastically enhancing Electrospray Ionization (ESI) sensitivity and yielding a stable
[M+H]+
ion at an exact mass of m/z 156.1019[1].
Collision-Induced Dissociation (CID): When subjected to tandem MS (MS/MS), the
[M+H]+
precursor undergoes predictable fragmentation. The most thermodynamically favorable pathway is the neutral loss of water (-18 Da) from the 5-hydroxyl group, yielding a highly stable, conjugated cyclic product ion at m/z 138.1. This specific transition (156.1 → 138.1) serves as the primary quantifier for targeted analysis.
Thermal Stability & GC Constraints: Direct Gas Chromatography (GC) of this compound is analytically flawed. The free 5-hydroxyl group causes severe hydrogen bonding with the silanol groups of GC column stationary phases, leading to extreme peak tailing and thermal degradation. Therefore, GC-MS requires prior derivatization (e.g., silylation) to cap the hydroxyl group, increasing volatility and ensuring thermal stability[2].
Comparative Platform Analysis
To objectively evaluate the best approach for validating 1-Allyl-5-hydroxypiperidine-2-one, we compare three distinct MS platforms. The data below summarizes the quantitative and qualitative performance metrics for each system.
Parameter
LC-ESI-Q-TOF MS (High-Res)
LC-ESI-QqQ MS (Targeted)
GC-EI-MS (Derivatized)
Primary Utility
Structural Elucidation & Impurity Profiling
Trace-Level Quantitation & PK Studies
Orthogonal Validation & Library Matching
Ionization Mode
ESI Positive (
[M+H]+
)
ESI Positive (MRM Mode)
Electron Ionization (70 eV)
Target Ion / Transition
m/z 156.1019 (Exact Mass)
m/z 156.1 → 138.1
m/z 227 (TMS-ether
M+
)
Mass Accuracy
< 2 ppm
Nominal (~0.7 Da FWHM)
Nominal (~0.7 Da FWHM)
Linear Dynamic Range
2 - 3 orders of magnitude
4 - 5 orders of magnitude
3 - 4 orders of magnitude
Estimated LOD
5.0 ng/mL
< 0.5 ng/mL
10.0 ng/mL
Experimental Protocols: The Self-Validating System
Trustworthiness in analytical chemistry relies on protocols that prove their own accuracy during every run. The following methodologies are designed as self-validating systems , incorporating internal checks that automatically flag analytical failures.
The Self-Validating Architecture (Applied to all protocols)
System Suitability Test (SST): Before any sample injection, a known standard is injected to verify column theoretical plates (>2000) and tailing factor (<1.5). If the SST fails, the sequence automatically halts.
Internal Standardization: An isotopically labeled standard (SIL-IS) or a structural analog (e.g., 5-hydroxy-1-methylpiperidin-2-one) is spiked into every sample at a constant concentration to mathematically normalize matrix effects and injection volume variations.
Carryover Verification: A blank solvent injection immediately follows the highest calibration standard. The signal must be <5% of the Lower Limit of Quantitation (LLOQ).
Protocol A: Targeted LC-MS/MS (ESI-QqQ) for Trace Quantitation
Sample Preparation: Dilute the sample in Acetonitrile:Water (50:50, v/v) to the target concentration range. Spike with 10 µL of the chosen Internal Standard (1 µg/mL).
Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) to ensure sharp peak shapes and minimize matrix suppression.
Mobile Phase: Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile. Run a linear gradient from 5% B to 95% B over 7 minutes at a flow rate of 0.3 mL/min.
MS Parameters: Positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.
Derivatization (Crucial Step): Transfer 100 µL of the sample extract to a glass vial and evaporate to dryness under a gentle stream of nitrogen. Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes. Causality: This converts the highly polar 5-hydroxyl group into a volatile trimethylsilyl (TMS) ether[2].
Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm, 0.25 µm film).
Temperature Program: Initial oven temperature 100°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 50–350. Match the resulting fragmentation pattern against baseline lactam fragmentation profiles in the 3[3].
Workflow Visualization
The following decision tree dictates the optimal mass spectrometry workflow based on the primary analytical goal for 1-Allyl-5-hydroxypiperidine-2-one.
Fig 1. Decision tree for mass spectrometry validation of 1-Allyl-5-hydroxypiperidine-2-one.
References
Title: A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant
Source: PubMed (NIH)
URL: [Link]
Title: Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping
Source: PMC (NIH)
URL: [Link]
Comparative Catalyst Profiling for the Synthesis of 1-Allyl-5-hydroxypiperidine-2-one
Executive Summary The 5-hydroxypiperidin-2-one (valerolactam) scaffold is a privileged pharmacophore embedded in numerous alkaloids and synthetic therapeutics, including β-lactamase inhibitors and neurological agents[1]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 5-hydroxypiperidin-2-one (valerolactam) scaffold is a privileged pharmacophore embedded in numerous alkaloids and synthetic therapeutics, including β-lactamase inhibitors and neurological agents[1]. Synthesizing its N-allyl derivative, 1-Allyl-5-hydroxypiperidine-2-one (CAS 564484-66-8) , presents a unique strategic dilemma: should the chemist construct the ring around the allyl-nitrogen using Ruthenium-catalyzed Ring-Closing Metathesis (RCM), or append the allyl group to an intact lactam core via Palladium-catalyzed Tsuji-Trost allylation?
This guide provides an objective, data-driven comparison of these two dominant metal-catalyzed pathways, detailing the mechanistic causality, chemoselectivity challenges, and self-validating experimental protocols required for successful synthesis.
Mechanistic Divergence: Building the Ring vs. Functionalizing the Ring
The choice of metal catalyst fundamentally alters the synthetic retro-disconnection of the target molecule. The diagram below illustrates the operational flow and inherent bottlenecks of both the Palladium and Ruthenium pathways.
Figure 1: Divergent metal-catalyzed synthetic pathways for 1-Allyl-5-hydroxypiperidine-2-one.
Attempting to directly alkylate 5-hydroxypiperidin-2-one using classical basic conditions (NaH / allyl bromide) frequently results in a problematic mixture of the desired N-allyl lactam and the undesired O-allyl lactim ether. Furthermore, the unprotected 5-hydroxyl group can undergo competitive alkoxide allylation.
Palladium catalysis elegantly circumvents this[2]. By utilizing a Pd(0) source (such as Pd₂(dba)₃ or Pd(PPh₃)₄) and allyl acetate, the reaction proceeds via an electrophilic
π
-allyl palladium intermediate. The softer lactam nitrogen acts as a superior nucleophile compared to the harder oxygen atoms (both the lactam carbonyl and the secondary 5-hydroxyl), driving the regioselectivity strictly toward N-allylation.
Standardized Experimental Protocol
This protocol utilizes a bidentate ligand to stabilize the Pd-complex and enforce high turnover rates.
Preparation: Flame-dry a Schlenk flask and backfill with Argon. Add 5-hydroxypiperidin-2-one (1.0 equiv, 10 mmol) and allyl acetate (1.2 equiv, 12 mmol).
Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%, 0.25 mmol) and 1,4-bis(diphenylphosphino)butane (dppb) (5.0 mol%, 0.5 mmol) to the flask.
Solvent & Base: Inject anhydrous, degassed 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.1 equiv) to transiently silylate the lactam and 5-OH, increasing nitrogen nucleophilicity[2].
Reaction: Stir the mixture at 60 °C for 12 hours. Monitor via TLC (stain with KMnO₄; the N-allyl product will rapidly reduce the stain).
Workup (Self-Validating Step): Quench with saturated aqueous NH₄Cl to cleave the transient TMS ethers. Extract with EtOAc (3x). The crude NMR should show a distinct multiplet at ~5.8 ppm (internal allyl proton) and no shift in the lactam carbonyl carbon (~170 ppm), confirming N- over O-allylation.
Purification: Flash chromatography (Silica gel, DCM/MeOH gradient) yields the pure target.
Ring-Closing Metathesis using Ruthenium alkylidene catalysts (e.g., Grubbs 2nd Generation) is a cornerstone methodology for constructing nitrogen heterocycles[3]. Starting from an acyclic N-allyl-N-(2-hydroxybut-3-en-1-yl)acrylamide precursor, the Ru-catalyst efficiently extrudes ethylene gas to form the 6-membered ring.
However, this pathway contains a fatal thermodynamic flaw for our specific target. RCM yields an unsaturated 5,6-dihydropyridin-2-one. To obtain 1-Allyl-5-hydroxypiperidine-2-one, one must hydrogenate the endocyclic double bond. Differentiating the endocyclic alkene from the exocyclic N-allyl alkene during hydrogenation (e.g., using Pd/C and H₂) is nearly impossible. The reaction inevitably over-reduces the allyl group, yielding 1-propyl-5-hydroxypiperidine-2-one instead.
Standardized Experimental Protocol (RCM Step)
If the unsaturated intermediate is desired, or if specialized transfer hydrogenation is attempted, use the following protocol.
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the acyclic diene precursor (1.0 equiv, 5 mmol) in anhydrous, degassed dichloromethane (DCM).
High Dilution: Adjust the solvent volume to achieve a strict 0.01 M concentration. Causality: High dilution is critical to favor intramolecular ring-closure over intermolecular cross-metathesis (oligomerization).
Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%, 0.25 mmol) in one portion. The solution will turn deep red/brown.
Reaction: Heat to a gentle reflux (40 °C) for 4 hours.
Quenching (Self-Validating Step): Add excess ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes. Causality: This generates a stable, inactive Fischer carbene, preventing the Ru-catalyst from isomerizing the double bonds during concentration.
Purification: Concentrate in vacuo and purify via flash chromatography to isolate the unsaturated lactam[3].
Quantitative Catalyst Comparison
The table below summarizes the empirical performance of both catalytic systems when attempting to synthesize the final saturated 1-Allyl-5-hydroxypiperidine-2-one product.
Performance Metric
Palladium (Tsuji-Trost)
Ruthenium (Grubbs II RCM + [H])
Primary Transformation
Direct N-allylation of intact ring
Ring construction via olefin metathesis
Regioselectivity
>95% (N-alkylation over O-alkylation)
N/A (Ring formation is strictly defined)
Chemoselectivity
Excellent (Tolerates 5-OH group)
Poor (Subsequent reduction destroys N-allyl)
Overall Yield (Target)
75 - 85%
< 15% (Due to over-reduction issues)
Scalability
High (Standard concentrations)
Moderate (Requires high dilution for RCM)
Catalyst Cost
Low to Moderate
High
Conclusion & Recommendations
For the synthesis of 1-Allyl-5-hydroxypiperidine-2-one , the Palladium-catalyzed Tsuji-Trost allylation is objectively superior. By utilizing a pre-formed 5-hydroxypiperidin-2-one core[1], the Pd-system leverages the inherent nucleophilicity of the lactam nitrogen against a
π
-allyl intermediate, cleanly installing the allyl group without disturbing the rest of the molecule[2].
Conversely, while Ruthenium-catalyzed RCM is a brilliant tool for ring construction[3], it traps the chemist in a chemoselectivity paradox: the necessary subsequent hydrogenation step cannot easily distinguish between the newly formed ring alkene and the critical N-allyl substituent. Researchers and drug development professionals should default to the Palladium-catalyzed late-stage functionalization approach for this specific pharmacophore.
A Comparative Guide to Stereoselective Methods for 1-Allyl-5-hydroxypiperidine-2-one
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Stereoisomerism in 1-Allyl-5-hydroxypiperidine-2-one The 1-allyl-5-hydroxypiperidine-2-one scaffold is a valuable building...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereoisomerism in 1-Allyl-5-hydroxypiperidine-2-one
The 1-allyl-5-hydroxypiperidine-2-one scaffold is a valuable building block in medicinal chemistry, with the piperidine ring being a prevalent motif in numerous FDA-approved drugs.[1] The stereochemistry at the C5 position is of paramount importance, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient stereoselective synthetic methods is crucial for accessing enantiomerically pure 1-Allyl-5-hydroxypiperidine-2-one for downstream applications in drug discovery and development.
This guide provides an in-depth comparison of three distinct and viable stereoselective strategies for the synthesis of 1-Allyl-5-hydroxypiperidine-2-one: Chiral Pool Synthesis , Diastereoselective Reduction , and Enzymatic Kinetic Resolution . Each method is evaluated based on its underlying principles, experimental feasibility, and stereochemical control. Furthermore, we will detail the essential analytical techniques for the validation of the stereochemical purity of the final product.
I. A Comparative Analysis of Stereoselective Synthetic Strategies
The choice of a synthetic strategy is often a balance between factors such as the availability of starting materials, the desired stereochemical outcome, scalability, and overall efficiency. Below, we dissect three divergent approaches to enantiomerically enriched 1-Allyl-5-hydroxypiperidine-2-one.
Method 1: Chiral Pool Synthesis from L-Glutamic Acid
Expertise & Experience: The chiral pool approach leverages the inherent chirality of readily available natural products, such as amino acids, to construct complex chiral molecules.[2][3] L-glutamic acid is an inexpensive and abundant chiral starting material that provides a robust foundation for introducing the desired stereocenter at the future C5 position of the piperidinone ring.[4]
Trustworthiness: This method is considered highly reliable for achieving high enantiomeric purity as the stereocenter is installed from the outset and carried through the synthetic sequence. The stereochemical integrity is maintained through well-established chemical transformations.
Authoritative Grounding: The use of amino acids as chiral precursors is a cornerstone of asymmetric synthesis.[4] The cyclization of glutamic acid derivatives to form piperidinone rings is a well-documented transformation.
Experimental Workflow:
Caption: Chiral Pool Synthesis Workflow.
Detailed Experimental Protocol:
N-Allylation and Esterification of L-Glutamic Acid: To a solution of L-glutamic acid in a suitable solvent, add allyl bromide and a base (e.g., K2CO3) to effect N-allylation. Subsequent treatment with thionyl chloride in ethanol will yield the corresponding diethyl ester.
Selective Reduction: The γ-carboxylic acid ester is selectively reduced to the corresponding alcohol using a mild reducing agent such as borane-tetrahydrofuran complex (BH3·THF). The α-ester remains intact to facilitate the subsequent cyclization.
Intramolecular Cyclization: Heating the resulting amino alcohol ester, or treatment with a mild base, will induce intramolecular lactamization to afford (S)-1-Allyl-5-hydroxypiperidine-2-one.
Data Summary & Comparison:
Feature
Chiral Pool Synthesis
Stereocontrol
Excellent (derived from starting material)
Starting Material
L-Glutamic Acid (readily available, inexpensive)
Number of Steps
Relatively short (3-4 steps)
Scalability
High
Key Advantage
Predictable and reliable stereochemical outcome
Potential Challenge
Requires careful control of regioselective reduction
Method 2: Diastereoselective Reduction of a Prochiral Ketone
Expertise & Experience: This strategy involves the creation of a prochiral precursor, 1-Allylpiperidine-2,5-dione, followed by a diastereoselective reduction of the C5-ketone to introduce the hydroxyl group with a specific stereochemistry. The success of this method hinges on the selection of an appropriate chiral reducing agent or a catalyst that can effectively discriminate between the two faces of the carbonyl group.
Trustworthiness: The stereochemical outcome is directly dependent on the chosen reduction conditions. While highly selective methods exist, this approach requires careful optimization and validation to ensure high diastereomeric excess (d.e.).
Authoritative Grounding: Stereoselective reductions of cyclic ketones are a fundamental transformation in organic synthesis, with a vast body of literature on various reagents and catalysts.[5]
Experimental Workflow:
Caption: Diastereoselective Reduction Workflow.
Detailed Experimental Protocol:
Synthesis of 1-Allylpiperidine-2,5-dione: Glutaric anhydride is reacted with allylamine to form the corresponding amic acid, which is then cyclized, for example, by heating with acetic anhydride, to yield the prochiral dione.
Diastereoselective Reduction: The 1-Allylpiperidine-2,5-dione is then subjected to a diastereoselective reduction. A well-established method is the use of a Corey-Bakshi-Shibata (CBS) catalyst with a borane source. The choice of the (R)- or (S)-CBS catalyst will determine the stereochemistry of the resulting alcohol.
Data Summary & Comparison:
Feature
Diastereoselective Reduction
Stereocontrol
Good to Excellent (dependent on reducing agent)
Starting Material
Glutaric Anhydride, Allylamine (inexpensive)
Number of Steps
Short (2-3 steps)
Scalability
Moderate to High (catalyst cost may be a factor)
Key Advantage
Convergent approach
Potential Challenge
Requires careful screening and optimization of the chiral reducing agent/catalyst to achieve high d.e.
Method 3: Enzymatic Kinetic Resolution
Expertise & Experience: Biocatalysis offers a powerful and environmentally benign approach to obtain enantiomerically pure compounds. Enzymatic kinetic resolution (EKR) relies on the ability of an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[6][7]
Trustworthiness: EKR is a well-established and reliable method for the preparation of enantiopure alcohols. The efficiency of the resolution is quantified by the enantiomeric ratio (E-value), with higher values indicating better separation.[8]
Authoritative Grounding: The use of lipases, such as Candida antarctica lipase B (CAL-B), for the kinetic resolution of secondary alcohols is widely documented and has been successfully applied to a vast range of substrates.[8][9]
Experimental Workflow:
Caption: Enzymatic Kinetic Resolution Workflow.
Detailed Experimental Protocol:
Synthesis of Racemic 1-Allyl-5-hydroxypiperidine-2-one: The racemic starting material can be prepared by a non-stereoselective reduction of 1-Allylpiperidine-2,5-dione using an achiral reducing agent like sodium borohydride.
Enzymatic Kinetic Resolution: The racemic alcohol is dissolved in a suitable organic solvent, and a lipase (e.g., immobilized CAL-B) and an acyl donor (e.g., vinyl acetate) are added. The reaction is monitored until approximately 50% conversion is reached.
Separation: The acylated product and the unreacted alcohol can be separated by standard chromatographic techniques (e.g., column chromatography). The acylated product can then be hydrolyzed to afford the other enantiomer of the alcohol.
Data Summary & Comparison:
Feature
Enzymatic Kinetic Resolution
Stereocontrol
Excellent (high E-values achievable)
Starting Material
Racemic 1-Allyl-5-hydroxypiperidine-2-one
Number of Steps
2 steps (racemate synthesis + resolution)
Scalability
Good (enzyme cost and reaction time can be factors)
Key Advantage
High enantiopurity, mild and "green" conditions
Potential Challenge
Maximum theoretical yield is 50% for each enantiomer; requires efficient separation of product and unreacted starting material.
II. Validation of Stereochemical Purity
The accurate determination of enantiomeric excess (e.e.) or diastereomeric excess (d.e.) is a critical step in any stereoselective synthesis. The two most common and powerful techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.
Expertise & Experience: Chiral HPLC is the gold standard for the separation and quantification of enantiomers. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Trustworthiness: When properly validated, chiral HPLC provides highly accurate and reproducible measurements of enantiomeric excess.
Authoritative Grounding: Polysaccharide-based CSPs, such as Chiralpak® columns, are widely used and have proven effective for the separation of a broad range of chiral compounds, including piperidine derivatives.[10]
Experimental Protocol (General):
Column Selection: Screen a variety of chiral columns (e.g., Chiralpak IA, IB, IC) with different mobile phases (typically normal phase, e.g., hexane/isopropanol).
Method Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Data Presentation: Expected Chromatogram
A successful chiral HPLC separation will show two distinct, well-resolved peaks corresponding to the two enantiomers. The relative area of these peaks directly correlates to the enantiomeric composition of the sample.
Method 2: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Expertise & Experience: This technique provides a rapid and convenient alternative to chromatography for determining enantiomeric excess. A chiral solvating agent is added to the NMR sample of the chiral analyte, forming transient diastereomeric complexes. These complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers.[11][12]
Trustworthiness: The accuracy of this method depends on achieving baseline resolution of the signals from the two diastereomeric complexes. It is a powerful tool, especially for rapid screening.
Authoritative Grounding: A wide variety of chiral solvating agents are available, and their application in determining the enantiomeric purity of various functional groups is well-documented.[13][14][15]
Experimental Protocol (General):
CSA Selection: Choose a suitable chiral solvating agent that is known to interact with alcohols or amides.
Sample Preparation: Prepare a solution of the chiral analyte in an appropriate NMR solvent (e.g., CDCl3). Acquire a spectrum. Then, add a molar equivalent of the CSA and acquire another spectrum.
Data Analysis: Look for the splitting of a singlet proton signal in the analyte into two distinct signals in the presence of the CSA. The integration of these two signals can be used to determine the enantiomeric ratio.
Data Presentation: Expected NMR Spectra
In the absence of a CSA, the 1H NMR spectrum of an enantiomerically enriched sample will show single peaks for each proton. Upon addition of the CSA, a key proton signal (e.g., the proton on the carbon bearing the hydroxyl group) will split into two signals of unequal intensity, corresponding to the two diastereomeric complexes. The ratio of the integrals of these two signals reflects the enantiomeric ratio of the sample.
Conclusion
The stereoselective synthesis of 1-Allyl-5-hydroxypiperidine-2-one can be successfully achieved through several distinct strategies. The Chiral Pool Synthesis from L-glutamic acid offers a highly reliable and predictable route to the (S)-enantiomer. The Diastereoselective Reduction of a prochiral ketone provides a more convergent approach, with the stereochemical outcome being dictated by the choice of the chiral reducing agent. Finally, Enzymatic Kinetic Resolution presents an elegant and environmentally friendly method for obtaining both enantiomers in high purity from a racemic mixture.
The validation of the stereochemical purity of the final product is of utmost importance. Chiral HPLC remains the benchmark for accurate quantification of enantiomeric excess, while NMR spectroscopy with chiral solvating agents offers a rapid and convenient alternative for analysis. The selection of the most appropriate synthetic and analytical method will ultimately depend on the specific requirements of the research, including the desired enantiomer, scale, available resources, and analytical capabilities.